![molecular formula C7H11NO B3033050 2-Azetidinone, 4-(3-butenyl)- CAS No. 74373-13-0](/img/structure/B3033050.png)
2-Azetidinone, 4-(3-butenyl)-
Overview
Description
“2-Azetidinone, 4-(3-butenyl)-” is a chemical compound. The simplest form of this compound, 2-Azetidinone, is known as the fundamental building block of β-lactam antibiotics . It is an unsubstituted four-membered lactam .
Synthesis Analysis
The synthesis of 2-Azetidinone involves a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene . This ketene is generated in situ in the key step . Another synthesis method involves the reaction of ketenes and Schiff bases .
Molecular Structure Analysis
The molecular structure of 2-Azetidinone contains total 20 bond(s); 9 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 four-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 Beta-Lactam(s) .
Physical And Chemical Properties Analysis
The physical properties of 2-Azetidinone include color, density, hardness, and melting and boiling points . The boiling point is 106 °C/15 mmHg (lit.) and the melting point is 74-76 °C (lit.) . It is very soluble in chloroform, very slightly soluble in ethanol, and very soluble in water .
Scientific Research Applications
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
Preparation of Carbapenem and Penem Antibiotics
A practical synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics, is described . The synthesis has advantages such as avoiding the tedious and costly column chromatographic or recrystallized separation steps for diastereomers . This makes the process more economical for large-scale production .
Aza Paternò–Büchi Reactions
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to inherent challenges .
Synthesis of β-lactam Antibiotics
The 2-azetidinone ring system is the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .
Synthesis of Thienamycin and Carbapenem Derivatives
4-Acetoxy-2-azetidinone and its derivatives are well known to be highly versatile intermediates for the synthesis of thienamycin and carbapenem derivatives . These compounds are potential candidates for the development of novel antibiotics that might defeat bacterial resistance .
Industrial Synthesis of (3R,4R)-4-Acetoxy-3-[(1’R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
This compound, also known as 4-AA, is synthesized industrially using L-threonine as the optically active source . The process has been improved to avoid the production of significant amounts of stereoisomer 2b, which previously required tedious and costly column chromatographic or recrystallized separation steps .
Mechanism of Action
Target of Action
The primary targets of 2-Azetidinone, 4-(3-butenyl)-, also known as 4-but-3-enylazetidin-2-one, are penicillin-binding proteins (PBPs) . These proteins are a group of transpeptidases anchored within the bacterial cellular membrane, which mediate the final step of cell wall biosynthesis . The compound has shown potent activity against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .
Mode of Action
2-Azetidinone derivatives operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, also known as PBPs . This interaction inhibits the biosynthesis of bacterial cell walls, leading to bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption in the pathway leads to cell wall weakening and eventual bacterial cell lysis .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. By interfering with cell wall synthesis, the compound causes bacterial cell lysis and death . This makes it effective against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of 2-Azetidinone, 4-(3-butenyl)- can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in the bacterial environment can degrade β-lactam antibiotics, reducing their effectiveness . Additionally, the pH of the environment can affect the stability of the compound, potentially influencing its efficacy .
Safety and Hazards
The safety data sheet for a similar compound, 4-Acetoxy-2-azetidinone, indicates that it causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-but-3-enylazetidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-6-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPCHICPUFEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442964 | |
Record name | 2-Azetidinone, 4-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinone, 4-(3-butenyl)- | |
CAS RN |
74373-13-0 | |
Record name | 2-Azetidinone, 4-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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